6,7-Dihydrothieno[3,2-c]pyridine
Overview
Description
6,7-Dihydrothieno[3,2-c]pyridine is a chemical compound with the molecular formula C7H7NS . It is a key component in the synthesis of clopidogrel bisulfate, a medication used to prevent heart attacks and strokes in high-risk patients .
Synthesis Analysis
The synthesis of 6,7-Dihydrothieno[3,2-c]pyridine derivatives has been described in various studies . For instance, one study describes the synthesis and characterization of 5-acyl-6,7-dihydrothieno[3,2-c]pyridine inhibitors of Hedgehog acyltransferase . The compounds were selected for synthesis based on their high potencies against the enzyme target .
Molecular Structure Analysis
The molecular structure of 6,7-Dihydrothieno[3,2-c]pyridine can be analyzed using various techniques such as NMR spectroscopy . The NMR spectral data indicate different amide conformational ratios between the RU-SKI inhibitors, as has been observed in other 5-acyl-6,7-dihydrothieno[3,2-c]pyridines .
Chemical Reactions Analysis
The chemical reactions involving 6,7-Dihydrothieno[3,2-c]pyridine are complex and can involve multiple steps . For example, in the synthesis of clopidogrel bisulfate, a thienopyridine prodrug, the compound undergoes ester bond hydrolysis, forming a thiolactone, followed by cytochrome P450–mediated metabolism to the active metabolite .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dihydrothieno[3,2-c]pyridine can vary depending on its specific derivative . For example, tert-Butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate has a molecular weight of 239.34, is solid at room temperature, and should be stored in a dark place, sealed in dry conditions, at 2-8°C .
Scientific Research Applications
Synthesis of Novel Derivatives
- 6,7-Dihydrothieno[3,2-c]pyridine derivatives have been synthesized through reactions with 1,3-dipoles, resulting in novel fused heterocycles. These reactions are stereoselective and yield racemic cis-cycloadducts with a β-lactam ring fused to the thienopyridine core (Milen, Ábrányi‐Balogh, Dancsó, & Keglevich, 2012).
- Another study synthesized new dihydro[3,2-c][1,2,4]triazolo[4,3-a]pyridines by reacting 4-(methylsulfanyl)-6,7-dihydrothieno[3,2-c]pyridine with acid hydrazides (Ábrányi‐Balogh et al., 2013).
Chemical Properties and Reactions
- 6,7-Dihydrothieno[3,2-c]pyridines have been used as intermediates in synthesizing other compounds. For instance, cyclisation of 2-(2-thienyl)ethyl isothiocyanate with various reagents led to the formation of 1-methylthio or 1-ethylthio derivatives of 6,7-dihydrothieno[3,2-c]pyridine (Davies et al., 1976).
Applications in Pharmaceutical Research
- 5-Substituted 7-amino-4,5-tetrahydrothieno[2,3-c]pyridines and 6-substituted 4-amino-6,7-dihydrothieno[3,2-c]pyridines were found to be potent inhibitors of inducible and neuronal nitric oxide synthase, showing potential for pharmaceutical applications (Beaton et al., 2001).
Biological Studies
- A novel compound, HTPSMQol, synthesized using 6,7-dihydrothieno[3,2-c]pyridine showed higher antimicrobial activity compared to its metal complexes and was comparable with Ciprofloxacin, indicating its potential in antimicrobial treatments (Patel, .. Patel, & S. Patel, 2011).
Safety And Hazards
The safety and hazards associated with 6,7-Dihydrothieno[3,2-c]pyridine also depend on the specific derivative . For instance, tert-Butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate has been classified with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
6,7-dihydrothieno[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4-5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWLCUBMMDJESN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=C1SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544436 | |
Record name | 6,7-Dihydrothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydrothieno[3,2-c]pyridine | |
CAS RN |
107112-93-6 | |
Record name | 6,7-Dihydrothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20544436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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